molecular formula C16H13ClN4O B2672291 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol CAS No. 881435-29-6

3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol

Cat. No. B2672291
CAS RN: 881435-29-6
M. Wt: 312.76
InChI Key: TVHHUZQUWAADOT-UHFFFAOYSA-N
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Description

Tolfenamic acid is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is a non-steroidal anti-inflammatory drug (NSAID) that is used specifically for relieving the pain of migraine. It also shows anticancer activity .


Molecular Structure Analysis

The molecular structure of Tolfenamic acid is represented by the empirical formula C14H12ClNO2 and has a molecular weight of 261.70 .


Chemical Reactions Analysis

Tolfenamic acid is involved in the inhibition of prostaglandin synthesis . It also plays a role in apoptosis of head and neck cancer cells .


Physical And Chemical Properties Analysis

Tolfenamic acid is a powder that is soluble in ethanol . The solubility in ethanol is 50 mg/mL, and the solution appears clear and greenish-yellow .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme responsible for several health issues, including kidney stone formation, hepatic coma, and peptic ulcers. Researchers have focused on developing efficient urease inhibitors. In this context, the synthesized compound 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has shown promise. Specifically, a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (compounds 4a–j) were evaluated for their anti-urease activity. Among them, derivative 4i emerged as the most effective inhibitor, with an inhibitory activity IC50 in the range of 0.0019 to 0.0532 μM, compared to the standard thiourea (IC50 = 4.7455 μM) .

Thiazole Synthesis

The compound 3-[(3-Chloro-2-methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol has been utilized in thiazole synthesis. For instance, it was involved in the reaction with 4-fluorophenacyl bromide to yield a novel compound: N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .

Mechanism of Action

Tolfenamic acid interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting the degradation of an essential transcription factor .

Safety and Hazards

Tolfenamic acid is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-(3-chloro-2-methylanilino)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-10-12(17)8-5-9-13(10)18-16-19-15(22)14(20-21-16)11-6-3-2-4-7-11/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHHUZQUWAADOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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